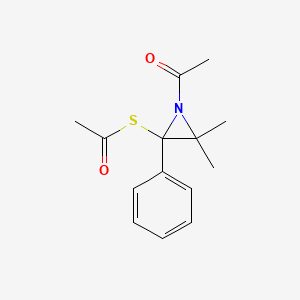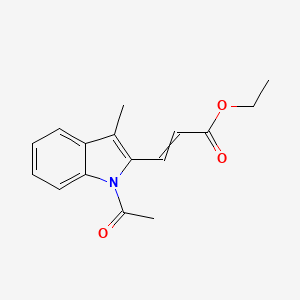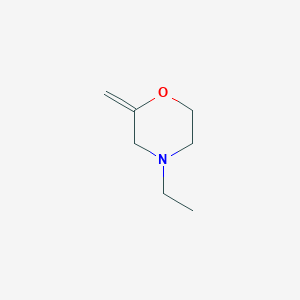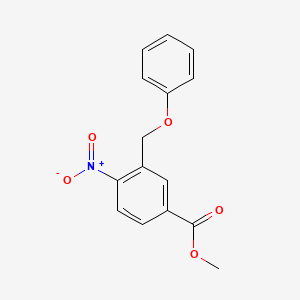
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate is a chemical compound known for its unique structure and properties. It contains an aziridine ring, which is a three-membered nitrogen-containing ring, and is often used in various chemical reactions and applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate typically involves the reaction of 1-acetyl-3,3-dimethyl-2-phenylaziridine with ethanethioic acid. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aziridines, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate: Similar in structure but with a benzoyl group instead of an acetyl group.
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate: Another variant with different substituents on the aziridine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in various chemical and biological applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
89874-00-0 |
|---|---|
Molekularformel |
C14H17NO2S |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
S-(1-acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate |
InChI |
InChI=1S/C14H17NO2S/c1-10(16)15-13(3,4)14(15,18-11(2)17)12-8-6-5-7-9-12/h5-9H,1-4H3 |
InChI-Schlüssel |
RVDWJLHJMMWJLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(C1(C2=CC=CC=C2)SC(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)




![N-(2-Aminoethyl)-N-[2-(dodecanoylamino)ethyl]dodecanamide](/img/structure/B14397173.png)
![3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14397188.png)
![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)


